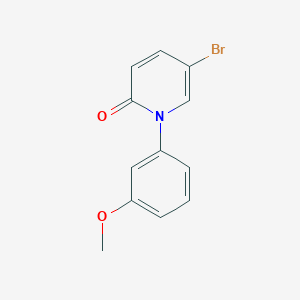

5-Bromo-1-(3-methoxyphenyl)pyridin-2(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the pyridinone ring, followed by the introduction of the bromine and methoxyphenyl groups. The exact methods would depend on the specific reactions involved, which could include Suzuki coupling, bromination, and etherification .Chemical Reactions Analysis

As an aromatic compound, “5-Bromo-1-(3-methoxyphenyl)pyridin-2(1H)-one” would be expected to undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution. The presence of the bromine atom could make the compound more reactive towards nucleophilic substitution reactions .Scientific Research Applications

Cancer Therapeutics

5-Bromo-1-(3-methoxyphenyl)pyridin-2(1H)-one: derivatives have shown promise as potent inhibitors of the fibroblast growth factor receptor (FGFR), which plays a crucial role in tumor development and progression. Abnormal FGFR signaling is implicated in various cancers, making it a significant target for cancer therapy .

Organic Synthesis

In organic chemistry, derivatives of this compound are valuable intermediates. They can be used in the synthesis of complex molecules through reactions like Suzuki–Miyaura coupling, which is pivotal for forming carbon-carbon bonds .

Pharmacological Research

The compound’s derivatives are being explored for their pharmacological potential. They are part of a broader class of molecules under investigation for treating diseases that involve FGFR pathways, such as certain types of cancer .

Materials Science

While direct applications in materials science are not explicitly mentioned, the chemical properties of 5-Bromo-1-(3-methoxyphenyl)pyridin-2(1H)-one could be leveraged in the development of new materials, especially those requiring organic compounds with specific electronic or structural characteristics .

Biological Studies

This compound’s derivatives are used to study biological processes, such as cell proliferation and migration, angiogenesis, and organ development, due to their role in FGFR signaling pathways .

Environmental Science

There is potential for the application of this compound in environmental science, particularly in the study of biological impacts on ecosystems, though specific studies are not detailed in the available data .

Medicinal Chemistry

In medicinal chemistry, the compound is a key precursor in the design of molecules with potential therapeutic effects, especially in the context of cancer treatment and the inhibition of cell growth factors .

Chemical Methodology

The compound is involved in the development of new synthetic methods, such as catalytic protodeboronation, which is a part of creating more efficient and selective chemical reactions .

Future Directions

properties

IUPAC Name |

5-bromo-1-(3-methoxyphenyl)pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO2/c1-16-11-4-2-3-10(7-11)14-8-9(13)5-6-12(14)15/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEZOPYWTUISGGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C=C(C=CC2=O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-1-(3-methoxyphenyl)pyridin-2(1H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-((1-(4,5,6,7-Tetrahydrobenzo[d]isoxazole-3-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2979843.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-ethoxybenzamide](/img/structure/B2979846.png)

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)thiophene-3-carboxamide](/img/structure/B2979847.png)

![N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide](/img/structure/B2979849.png)

![4-phenyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2979851.png)

![5-(tetrahydro-2H-pyran-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2979852.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone](/img/structure/B2979853.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2979856.png)